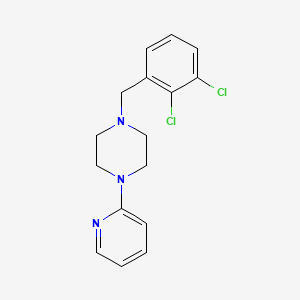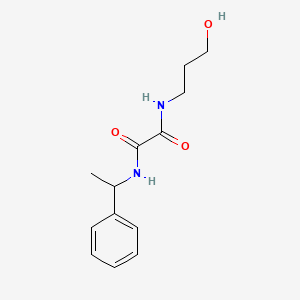
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide, also known as HPED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPED is a derivative of ethylenediamine, a widely used chemical compound in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the caspase-dependent apoptotic pathway in cancer cells, leading to cell death. In neurology, this compound has been found to reduce oxidative stress and inflammation by regulating the expression of antioxidant enzymes and cytokines. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. In neurology, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide. One direction is to further investigate its mechanism of action and potential side effects in different cell types and tissues. Another direction is to explore its therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, the development of new derivatives of this compound with improved efficacy and safety profiles could also be a future direction for research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown potential therapeutic applications in various fields such as cancer research, neurology, and immunology. The synthesis method of this compound involves the reaction of ethylenediamine with 1-phenylethylamine and 3-chloropropanol in the presence of a catalyst. This compound has been shown to have various biochemical and physiological effects in different cell types and tissues, and its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including exploring its therapeutic applications in other fields and developing new derivatives with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide involves the reaction of ethylenediamine with 1-phenylethylamine and 3-chloropropanol in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce cell death by activating apoptotic pathways. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(11-6-3-2-4-7-11)15-13(18)12(17)14-8-5-9-16/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBWDPHHIZQWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
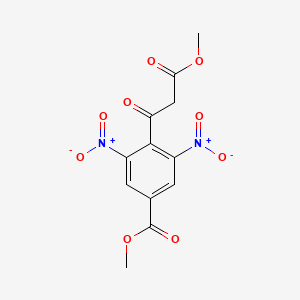
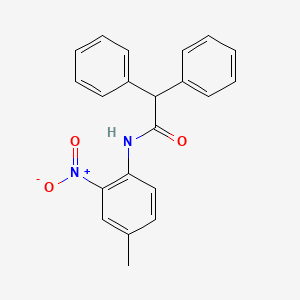

![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
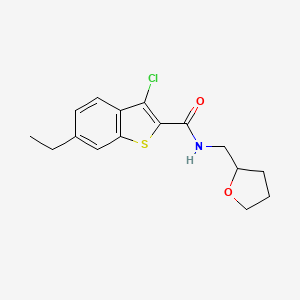
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)
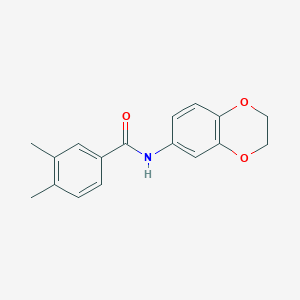
![2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)
